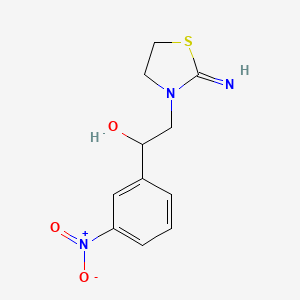

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol

Description

Properties

CAS No. |

82191-15-9 |

|---|---|

Molecular Formula |

C11H13N3O3S |

Molecular Weight |

267.31 g/mol |

IUPAC Name |

2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C11H13N3O3S/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17/h1-3,6,10,12,15H,4-5,7H2 |

InChI Key |

HUXFDEDCBFPIJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This reaction forms the thiazolidine ring and introduces the nitrophenyl and imino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process. Techniques like nano-catalysis and click chemistry may also be employed to improve yield, selectivity, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or imines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol

The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate aldehydes or ketones. For instance, the compound can be synthesized through a one-pot three-component reaction involving an aldehyde, thiourea, and a suitable carbonyl compound. The resulting thiazolidine derivatives can be characterized using techniques such as FTIR, NMR, and mass spectrometry to confirm their structures .

Biological Activities

The biological activities of this compound are varied and significant:

Antidiabetic Activity

Research indicates that compounds with a thiazolidine core can act as inhibitors of glucosidase enzymes, which are crucial in carbohydrate metabolism. In vitro studies have shown that certain derivatives exhibit selective inhibition of α-glucosidase over β-glucosidase, making them potential candidates for antidiabetic therapies .

Anticancer Properties

Thiazolidine derivatives have demonstrated anticancer activity by inhibiting various cancer cell lines. For example, compounds similar to this compound have shown enhanced anti-proliferative effects compared to conventional chemotherapeutics like cisplatin . The presence of electron-donating groups on the phenyl rings significantly enhances their potency against cancer cells .

Antimicrobial Effects

Several studies have reported the antimicrobial properties of thiazolidine derivatives. These compounds exhibit activity against a range of bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Modifications in the substituents on the thiazolidine ring can lead to significant changes in biological activity. For instance, variations in halogen substitutions on aromatic rings have been shown to affect the inhibition potency against enzymes like carbonic anhydrase and glucosidase .

Case Study: Glucosidase Inhibition

A study synthesized a series of thiazolidine derivatives and assessed their inhibitory effects on α-glucosidase. Among these, specific compounds exhibited IC50 values indicating strong inhibition, suggesting their potential use in managing blood glucose levels in diabetic patients .

Case Study: Anticancer Activity

Another research project focused on evaluating the anticancer properties of thiazolidine derivatives against various cancer cell lines. The study found that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Meta- vs. Ortho-Nitrophenyl Derivatives

A critical structural distinction lies in the position of the nitro group on the phenyl ring. The compound 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one (ortho-nitro isomer) has been structurally characterized via X-ray crystallography . Key differences include:

- Crystal Packing: The ortho-nitro derivative crystallizes in the monoclinic space group $ P2_1/n $, with unit cell parameters $ a = 7.3036 \, \text{Å}, b = 16.4409 \, \text{Å}, c = 8.2455 \, \text{Å}, \beta = 102.13^\circ $, and $ Z = 4 $. Its packing is stabilized by N–H···O hydrogen bonds and weak S···O interactions .

Functional Group Variations: Ethanol vs. Thiazolidinone/Ketone Substituents

- Ethanol Substituent: The hydroxyl group in 2-imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol introduces additional hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-(2-amino-6-nitrophenyl)ethanone . This could enhance solubility in polar solvents or biological matrices.

- Thiohydantoin Derivatives: Compounds such as 2-aryl-3-(2-thiohydantoin-3-yl)-thiazolidin-4-ones exhibit bactericidal activity against Staphylococcus aureus and Bacillus subtilis .

Research Findings and Data Tables

Table 1: Structural Comparison of Thiazolidinone Derivatives

Table 2: Crystallographic Data for Ortho-Nitro Thiazolidinone

| Parameter | Value |

|---|---|

| Space group | $ P2_1/n $ |

| $ a \, (\text{Å}) $ | 7.3036 (5) |

| $ b \, (\text{Å}) $ | 16.4409 (10) |

| $ c \, (\text{Å}) $ | 8.2455 (5) |

| $ \beta \, (°) $ | 102.1321 (9) |

| $ V \, (\text{Å}^3) $ | 967.99 (11) |

| $ Z $ | 4 |

Implications of Structural Differences

- Bioactivity: The bactericidal activity of thiazolidinone derivatives suggests that the target compound’s meta-nitro and ethanol groups could modulate potency or selectivity. For instance, the ethanol moiety might improve membrane permeability in biological systems.

Biological Activity

The compound 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol belongs to a class of thiazolidinones, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of thiazolidinones typically involves the reaction of thiourea derivatives with carbonyl compounds. For This compound , the structural framework includes a thiazolidine ring with an imino group and a nitrophenyl substituent. The presence of the nitro group is crucial as it can enhance the compound's biological activity through electron-withdrawing effects.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, compounds with similar structures to This compound have shown potent anti-proliferative effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancers. For instance, a related study indicated that derivatives with electron-withdrawing groups like nitro exhibited enhanced potency compared to standard treatments such as cisplatin. The IC50 values for these compounds ranged significantly, with some exhibiting over 15-fold greater potency than cisplatin .

| Compound | Cell Line | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|---|

| 5a | MCF7 | 0.50 | 8-fold more potent |

| 5b | MCF7 | 1.15 | 4-fold more potent |

| 5c | MCF7 | 0.27 | 15-fold more potent |

Antimicrobial Activity

In addition to anticancer properties, thiazolidinones have been evaluated for their antimicrobial effects. A study found that certain thiazolidinone derivatives displayed significant inhibitory activity against various bacterial strains, outperforming conventional antibiotics such as streptomycin .

The mechanism by which This compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer progression and microbial resistance. Specifically, thiazolidinones are known to act as inhibitors of carbonic anhydrase II (CA II), which plays a vital role in tumor growth and metastasis. Molecular docking studies suggest that the binding affinity of these compounds to CA II is influenced by their structural characteristics, particularly the nature of substituents on the aromatic rings .

Case Studies

- Study on Anticancer Activity : A recent investigation involved synthesizing a series of thiazolidinones and testing their efficacy against MCF7 cells using the MTT assay. The results indicated that compounds with nitro substituents had enhanced cytotoxicity compared to those without such modifications .

- Antimicrobial Assessment : Another study evaluated several thiazolidinone derivatives against common pathogens, revealing that many exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. What synthetic methodologies are recommended for 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol, and how can reaction efficiency be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, starting with the condensation of m-nitrophenyl isothiocyanate with ethanolamine derivatives to form the thiazolidine ring. Key steps include:

- Cyclization : Use polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C) to facilitate ring closure .

- Catalyst Optimization : Employ triethylamine or DBU as bases to enhance nucleophilic substitution efficiency .

- Purity Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography .

For optimization, vary reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of nitro-substituted precursor to thiol-containing reagent) to maximize yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR in deuterated DMSO to confirm functional groups (e.g., imino proton at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .

- X-ray Crystallography : Compare unit cell parameters (e.g., space group, bond angles) with structurally analogous thiazolidinone derivatives .

- Elemental Analysis : Ensure calculated vs. experimental C, H, N, and S percentages align within ±0.3% .

Advanced Research Questions

Q. What computational strategies are effective for predicting solvent-dependent reactivity of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation effects in polar (water) vs. non-polar (toluene) solvents. Analyze radial distribution functions to identify solvent-shell interactions .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) at the B3LYP/6-31G(d,p) level to predict nucleophilic/electrophilic sites .

- Solvent Parameterization : Corrate Kamlet-Taft parameters (α, β, π*) with reaction rates using multivariate regression .

Q. How can discrepancies between theoretical and experimental spectroscopic data for this compound be resolved?

Answer:

- Error Source Analysis : Compare computational models (e.g., gas-phase DFT vs. solution-phase experimental NMR). Adjust for solvent effects using implicit models (e.g., PCM) or explicit solvent molecules in simulations .

- Dynamic Effects : Account for tautomeric equilibria (e.g., imino vs. enamine forms) via variable-temperature NMR to detect exchange broadening .

- Cross-Validation : Use IR spectroscopy to confirm absence of unexpected functional groups (e.g., carbonyl stretches at ~1700 cm) that may indicate side reactions .

Q. What experimental designs are suitable for studying the degradation pathways of this compound under environmental conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to UV light (254 nm), varying pH (2–12), and temperatures (25–60°C). Monitor degradation via HPLC-MS to identify byproducts (e.g., nitro group reduction to amine) .

- Isotopic Labeling : Synthesize -labeled analogs to trace nitro group transformations using -NMR .

- Microbial Degradation Assays : Incubate with soil microbiota and analyze metabolites via LC-QTOF-MS to assess biodegradation potential .

Methodological Considerations

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Answer:

- Kinetic Isotope Effects (KIE) : Compare values for proton-transfer steps using deuterated reagents to identify rate-determining steps .

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., nitrene or thiyl radicals) during catalytic cycles .

- Theoretical Mapping : Use Eyring plots to correlate activation energies (ΔG) with computational transition-state models .

Data Analysis and Contradictions

Q. How should researchers address conflicting solubility data reported for this compound?

Answer:

- Standardized Protocols : Re-measure solubility in controlled conditions (e.g., USP/PhEur buffered media) using nephelometry or UV-Vis spectroscopy .

- Structural Insights : Compare with crystallographic data (e.g., packing efficiency, hydrogen-bonding networks) to explain anomalous solubility in specific solvents .

- Machine Learning : Train models on existing solubility datasets (e.g., Abraham parameters) to predict outliers and refine experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.